2-プロピルペンタン酸-D15

概要

説明

2-Propylpentanoic acid is a short-chain fatty acid and potentially inhibits histone deacetylase action. It is known to promote tumor cell toxicity and increase susceptibility to radiation. 2-Propylpentanoic acid elevates the levels of γ-aminobutyric acid in the brain .

Molecular Structure Analysis

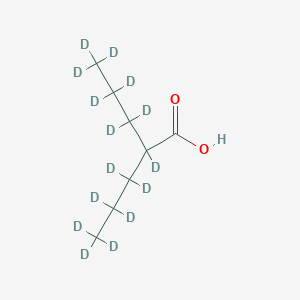

The molecular formula of 2-Propylpentanoic-D15 acid is C8H16O2 . The InChI string representation of its structure is InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D . The compound has a molecular weight of 159.30 g/mol .

Physical and Chemical Properties Analysis

2-Propylpentanoic-D15 acid has a molecular weight of 159.30 g/mol . The compound has a density of 0.9±0.1 g/cm³, a boiling point of 220.0±0.0 °C at 760 mmHg, and a flash point of 111.1±0.0 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

科学的研究の応用

細胞培養の補足

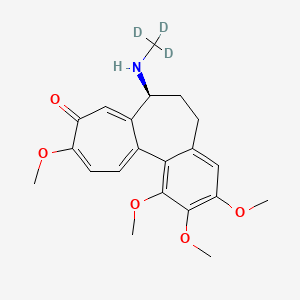

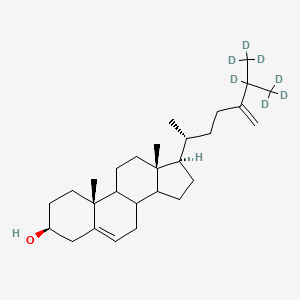

2-プロピルペンタン酸は、細胞の成長と維持をサポートするために細胞培養培地で使用されます。 マウス胚線維芽細胞コンディショニング培地(MEF-CM)の補足剤として作用し、細胞への栄養供給と生存能力を確保する上で重要です {svg_1}.

ヒストン脱アセチル化酵素阻害

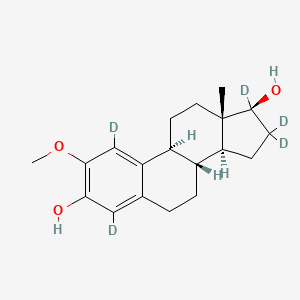

この化合物は、ヒストン脱アセチル化酵素阻害剤としての可能性を示しています。 この酵素を阻害することにより、2-プロピルペンタン酸は遺伝子発現に影響を与え、腫瘍細胞の毒性を高め、放射線に対する感受性を高めるため、がん治療の有望な手段となりえます {svg_2}.

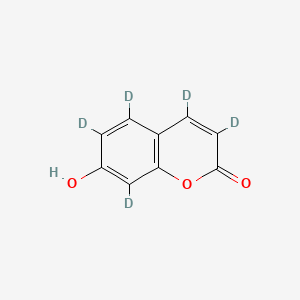

神経学的研究

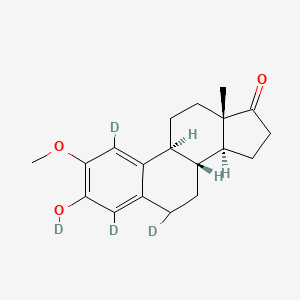

神経学的研究において、2-プロピルペンタン酸は脳内のγ-アミノ酪酸(GABA)のレベルを高めることが知られています。 この上昇は、中枢神経系の作用を低下させる可能性があり、神経疾患の研究や薬物過量の作用の研究において重要です {svg_3}.

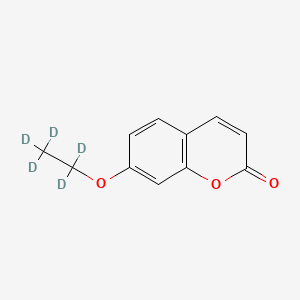

放射線療法の増強

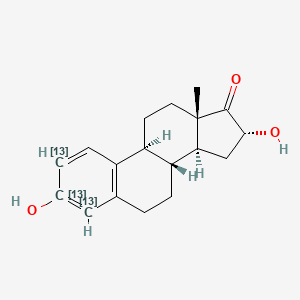

2-プロピルペンタン酸は、腫瘍細胞の放射線に対する感受性を高める能力があるため、放射線療法の効果を高めるための応用が研究されています。 これにより、がん治療の転帰が向上する可能性があります {svg_4}.

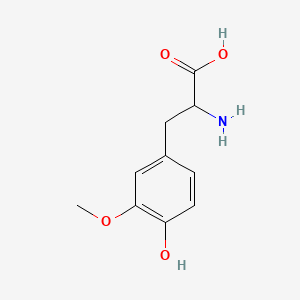

熱物理的特性分析

この化合物の熱物理的特性は、沸点、臨界温度、圧力の決定など、さまざまな用途において重要な評価対象となります。 これらの特性は、化学プロセスや装置の設計に不可欠です {svg_5}.

化学合成

2-プロピルペンタン酸は、化学合成における構成要素として役立ちます。 その構造は、医薬品や材料科学でさまざまな用途を持つ、より複雑な分子を作成するのに役立ちます {svg_6}.

作用機序

Safety and Hazards

将来の方向性

While the specific future directions for 2-Propylpentanoic-D15 acid are not mentioned in the search results, 2-Propylpentanoic acid has been investigated for neuroprotective, anti-manic, and anti-migraine effects . It is currently a compound of interest in the field of oncology for its anti-proliferative effects and is the subject of many clinical trials in a variety of cancer types .

生化学分析

Biochemical Properties

2-Propylpentanoic-D15 Acid is known to be an inhibitor of histone deacetylase (HDAC), with an IC50 value in the range of 0.5-2 mM . It inhibits the activity of HDAC1 and induces proteasomal degradation of HDAC2 . This interaction with HDAC enzymes alters the acetylation status of histones, thereby influencing gene expression.

Cellular Effects

In cellular processes, 2-Propylpentanoic-D15 Acid has been observed to promote tumor cell toxicity and increase susceptibility to radiation . It also elevates the levels of γ-aminobutyric acid in the brain , which can influence neuronal signaling and function.

Molecular Mechanism

At the molecular level, 2-Propylpentanoic-D15 Acid exerts its effects primarily through its inhibitory action on HDAC enzymes . By inhibiting HDAC1 and inducing the degradation of HDAC2, it influences the acetylation status of histones, which can lead to changes in gene expression.

Metabolic Pathways

It is known that valproic acid, the non-deuterated form, is metabolized in the liver through glucuronide conjugation and mitochondrial β-oxidation .

特性

IUPAC Name |

2,3,3,4,4,5,5,5-octadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJJYAXOARWZEE-BKUSUEPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232089 | |

| Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-65-8 | |

| Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362049-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。